molecular formula C11H19F3N2O2 B3107690 tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate CAS No. 1620012-51-2

tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate

Cat. No.: B3107690
CAS No.: 1620012-51-2
M. Wt: 268.28
InChI Key: CUNVTZVWJLBPQS-SFYZADRCSA-N
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Description

tert-Butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS: 1620012-51-2) is a chiral piperidine derivative with a trifluoromethyl substituent at the 5-position and a tert-butoxycarbonyl (Boc) carbamate group at the 3-position. Its molecular formula is C₁₁H₁₉F₃N₂O₂, and it has a molecular weight of 268.28 g/mol . Key physical properties include a predicted boiling point of 307.3 ± 42.0°C and a density of 1.17 ± 0.1 g/cm³ . This compound is widely used as a building block in pharmaceutical synthesis, particularly for developing kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNVTZVWJLBPQS-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](CNC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate typically involves the hydrogenation of benzyl (3S,5R)-3-[(tert-butoxycarbonyl)amino]-5-(trifluoromethyl)piperidine-1-carboxylate. This reaction is carried out in methanol in the presence of 10% palladium on carbon as a catalyst under a hydrogen atmosphere at 25 psi for 2 hours. The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can affect its ability to cross cell membranes and interact with intracellular targets. The piperidine ring may play a role in binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl ((3S,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate (CAS: 1932795-01-1)

  • Molecular Formula : C₁₁H₁₉F₃N₂O₂ (identical to the target compound).
  • Key Difference : Stereochemistry at the 3S,5S positions instead of 3S,5R.
  • Applications : Used in parallel synthetic routes for enantioselective drug candidates .

trans-3-(Boc-Amino)-5-(trifluoromethyl)piperidine

  • Key Difference : Trans configuration across the piperidine ring.
  • Impact : Altered spatial arrangement affects binding affinity in receptor-targeted therapies .

Substituent Variations

tert-Butyl N-[(3R,5S)-5-Methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5)

  • Molecular Formula : C₁₁H₂₂N₂O₂.
  • Key Difference : Methyl group replaces trifluoromethyl at the 5-position.
  • Impact : Reduced electronegativity and lipophilicity compared to the trifluoromethyl analog .

tert-Butyl N-[(3R,5R)-5-Fluoropiperidin-3-yl]-N-methylcarbamate (CAS: 2165854-21-5)

  • Molecular Formula : C₁₁H₂₁FN₂O₂.
  • Key Differences :
    • Fluorine substituent instead of trifluoromethyl.
    • N-methylation of the carbamate group.
  • Applications : Enhanced metabolic stability in CNS-targeting prodrugs .

Functional Group Modifications

tert-Butyl ((3S,5S,6R)-6-Methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate (CAS: 1456803-43-2)

  • Molecular Formula : C₁₇H₂₁F₃N₂O₃.
  • Key Differences: Oxo group at the 2-position introduces a piperidinone ring. 2,3,6-Trifluorophenyl substituent enhances aromatic interactions.
  • Applications : Intermediate in protease inhibitor synthesis .

tert-Butyl [cis-5-hydroxy-3-piperidinyl]carbamate (CAS: 849161-66-6)

  • Key Difference : Hydroxyl group replaces trifluoromethyl.
  • Impact : Increased polarity and hydrogen-bonding capacity .

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Boiling Point (°C)
Target Compound (1620012-51-2) C₁₁H₁₉F₃N₂O₂ 268.28 3S,5R-CF₃ 307.3 ± 42.0
3S,5S-CF₃ Isomer (1932795-01-1) C₁₁H₁₉F₃N₂O₂ 268.28 3S,5S-CF₃ Not reported
5-Methyl Analog (1523530-57-5) C₁₁H₂₂N₂O₂ 214.30 5-CH₃ Not reported
5-Fluoro-N-methyl Analog (2165854-21-5) C₁₁H₂₁FN₂O₂ 232.29 5-F, N-CH₃ Not reported
Piperidinone Derivative (1456803-43-2) C₁₇H₂₁F₃N₂O₃ 366.36 2-Oxo, 5-(2,3,6-F₃C₆H₂) Not reported

Biological Activity

tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate is a compound characterized by its unique structural features, including a trifluoromethyl group and a piperidine ring. Its molecular formula is C11H19F3N2O2, with a molecular weight of approximately 268.28 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological activity. The tert-butyl group serves as a protecting group for the amine functionality, allowing for further modifications while maintaining the integrity of the core structure .

PropertyValue
Molecular FormulaC11H19F3N2O2
Molecular Weight268.28 g/mol
CAS Number1620012-51-2
Key Functional GroupsTrifluoromethyl, Piperidine, Carbamate

Biological Activity

Research into the biological activity of this compound indicates potential interactions with various biomolecules. The trifluoromethyl moiety may enhance its ability to permeate biological membranes, facilitating interactions with intracellular targets. Studies are ongoing to evaluate its pharmacological properties and potential therapeutic applications, particularly in drug development .

  • Receptor Binding : The compound may exhibit binding affinities to various receptors and enzymes due to the unique properties conferred by the trifluoromethyl group.
  • Metabolic Stability : The trifluoromethyl group is known to increase metabolic stability, potentially leading to prolonged activity in biological systems.
  • Lipophilicity : Enhanced lipophilicity may improve membrane permeability and bioavailability .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
tert-butyl N-[(3S,5R)-5-(methyl)piperidin-3-yl]carbamateC11H19N2O2Contains a methyl group instead of trifluoromethyl
tert-butyl N-[(3S,5R)-5-(ethyl)piperidin-3-yl]carbamateC12H23N2O2Contains an ethyl group instead of trifluoromethyl
tert-butyl N-[(3S,5R)-5-(fluoromethyl)piperidin-3-yl]carbamateC11H20F1N2O2Contains a fluoromethyl group instead of trifluoromethyl

Q & A

Q. What role does the tert-butyl carbamate play in protecting the amine during multi-step syntheses?

  • Mechanistic Insight :
  • The tert-butyl group sterically shields the carbamate from nucleophilic attack, enabling selective deprotection with TFA while preserving other functional groups (e.g., trifluoromethyl) .

Key Research Gaps

  • Crystallographic Data : Limited structural studies on piperidine-carbamate derivatives .
  • In Vivo Pharmacokinetics : No published data on bioavailability or tissue distribution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate
Reactant of Route 2
tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate

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